Sophoricoside
説明
Structural Elucidation and Spectroscopic Analysis
This compound possesses the molecular formula C₂₁H₂₀O₁₀ with a molecular weight of 432.4 g/mol, as confirmed through high-resolution mass spectrometry and elemental analysis. The compound's systematic name, 5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one, reflects its complex structural architecture comprising a genistein backbone conjugated with a β-D-glucopyranose unit.
Comprehensive spectroscopic characterization has been achieved through multiple analytical techniques. Fourier Transform Infrared (FT-IR) spectroscopy reveals characteristic absorption bands that definitively identify the compound's functional groups. The broad absorption region between 3600-3100 cm⁻¹ corresponds to O-H stretching vibrations of hydrogen-bonded alcoholic and phenolic hydroxyl groups. The carbonyl stretching vibrations appear at distinctive frequencies: 1655 and 1618 cm⁻¹ for the anhydrous form A, while the aromatic C=C stretching vibrations manifest at 1574 and 1506 cm⁻¹.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information through both ¹H and ¹³C NMR analyses. The ¹³C NMR spectrum recorded at 100 MHz in D₂O demonstrates characteristic carbon signals that confirm the isoflavonoid skeleton and glycosidic linkage. Sophisticated two-dimensional NMR techniques have been employed to establish connectivity patterns and stereochemical configurations, particularly for the glucose moiety attachment point.
Mass spectrometry analysis reveals characteristic fragmentation patterns that serve as diagnostic tools for compound identification. In negative ion mode, this compound generates fragment ions at m/z 269 corresponding to the genistein aglycone after loss of the glucose unit (162 Da). The positive ion mode mass spectrum shows complementary fragmentation patterns that support the proposed structural assignment.
Isoflavonoid Classification and Glycosidic Bond Configuration
This compound belongs to the isoflavonoid O-glycoside class, specifically categorized as a genistein glycoside. The compound represents a crucial member of the flavonoid family, characterized by the distinctive 3-phenylchromen-4-one core structure typical of isoflavones. The glycosidic linkage occurs at the 4'-position of the B-ring through a β-configuration, as evidenced by coupling constant analysis in ¹H NMR spectroscopy and confirmed through enzymatic hydrolysis studies.
The glycosidic bond configuration exhibits β-stereochemistry based on the coupling pattern observed in the anomeric proton region of the ¹H NMR spectrum. This β-linkage confers enhanced stability compared to α-glycosidic bonds and contributes to the compound's resistance to acid hydrolysis under physiological conditions. The glucose moiety adopts the typical chair conformation with all hydroxyl groups in equatorial positions, minimizing steric interactions and optimizing hydrogen bonding networks.
Stereochemical analysis reveals that the glucose unit maintains the D-configuration with absolute stereochemistry defined as (2S,3R,4S,5S,6R). This specific configuration influences the compound's three-dimensional structure and subsequent biological interactions with target proteins and enzymes.
Comparative Analysis with Related Genistein Derivatives
This compound demonstrates distinct physicochemical properties when compared to other genistein derivatives, particularly regarding solubility, stability, and bioavailability characteristics. Table 1 presents a comprehensive comparison of molecular properties among related genistein glycosides.
Table 1: Comparative Molecular Properties of Genistein Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Glycosidic Position | Sugar Unit | Melting Point (°C) | Water Solubility |
|---|---|---|---|---|---|---|
| Genistein | C₁₅H₁₀O₅ | 270.2 | - | - | 297-298 | Poor |
| This compound | C₂₁H₂₀O₁₀ | 432.4 | 4'-O | Glucose | 284.4 | Enhanced |
| Genistin | C₂₁H₂₀O₁₀ | 432.4 | 7-O | Glucose | 256-258 | Good |
| Sophorabioside | C₂₇H₃₀O₁₅ | 594.5 | 4'-O | Sophorose | 275-280 | Excellent |
The thermal analysis conducted through Differential Scanning Calorimetry (DSC) reveals that this compound exhibits a single endothermic peak at 284.43°C in its anhydrous form, indicating a well-defined melting point. This thermal stability surpasses that of many related isoflavonoid glycosides and contributes to its pharmaceutical utility.
Crystallographic investigations have identified four distinct solid-state forms of this compound, designated as forms A, B, C, and D. Form A represents the anhydrous crystalline structure, while forms B and C incorporate solvent molecules in their crystal lattices. Form D exhibits an amorphous character with disordered molecular arrangements. These polymorphic variations significantly influence dissolution rates, bioavailability, and formulation strategies for pharmaceutical applications.
Solubility characteristics demonstrate that this compound exhibits enhanced aqueous solubility compared to the parent genistein molecule, attributed to the presence of multiple hydroxyl groups in the glucose moiety. This improved solubility profile translates to better bioavailability and therapeutic efficacy in biological systems.
Structure
3D Structure
特性
IUPAC Name |
5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-3-1-9(2-4-11)12-8-29-14-6-10(23)5-13(24)16(14)17(12)25/h1-6,8,15,18-24,26-28H,7H2/t15-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQRJFLLIDGZEP-CMWLGVBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017840 | |
| Record name | Sophoricoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152-95-4 | |
| Record name | Sophoricoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5',7'-Dihydroxy-4'-glucosyloxyisoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sophoricoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5',7'-DIHYDROXY-4'-GLUCOSYLOXYISOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0407L5MGM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Alkaline Ethanol Extraction with Borax Stabilization
The most widely documented method involves alkaline ethanol extraction combined with borax stabilization to prevent oxidation of phenolic hydroxyl groups. Raw Sophora japonica fruits are pulverized and refluxed with 8–12 volumes of alkaline ethanol (15–30% ethanol, pH 8–9) containing 1–2% borax relative to the plant mass. Borax acts as a chelating agent, stabilizing the ortho-dihydroxyl groups of this compound during extraction. Heating at 60–80°C for 2–4 hours achieves optimal dissolution, with repeated extraction (2–3 cycles) maximizing yield. Neutralization of the extract with hydrochloric or sulfuric acid precipitates impurities, yielding a crude this compound fraction.
Key Parameters:
Methanol-Water Fractionation
Alternative protocols employ 80% aqueous methanol for initial extraction, followed by liquid-liquid partitioning with ethyl acetate (EtOAc) and n-butanol (BuOH). In one study, 1.2 kg of Sophora japonica fruits yielded 81.9 g of BuOH fraction after sequential partitioning, which was further purified via silica gel chromatography. This method emphasizes polarity-based separation, leveraging this compound’s moderate solubility in BuOH.
Purification Strategies
Macroporous Resin Chromatography
Crude extracts are commonly purified using non-polar macroporous resins such as AB-8, HPD450, or D101. After adsorption, the resin is washed with water to remove sugars and subsequently eluted with 50–70% ethanol (3–6 bed volumes) at 0.5–2 BV/h flow rates. Ethanol concentration critically influences purity: 65% ethanol elutes this compound with >98% purity, while lower concentrations co-elute flavonoids like genistein.
Example Purification Workflow:
| Step | Conditions | Outcome |
|---|---|---|
| Adsorption | AB-8 resin, 1 kg resin/kg extract | 95% adsorption efficiency |
| Elution | 65% ethanol, 5 BV, 0.5 BV/h | 98.3% purity, 37.1 g yield |
| Concentration | Vacuum evaporation at 50°C | 10:1 volume reduction |
Silica Gel Column Chromatography
For laboratory-scale purification, silica gel columns with chloroform-methanol gradients (5:1 → 3:1) resolve this compound from co-extracted isoflavones. Fractions are monitored by thin-layer chromatography (TLC), with this compound typically eluting in intermediate polarity fractions. This method achieves >95% purity but is less scalable than resin-based approaches.
Recrystallization for Final Polishing
Recrystallization in 60–80% ethanol removes residual impurities. Hot ethanol dissolves this compound, while cooling induces crystallization. Two to four cycles yield pharmaceutical-grade material (>98% purity). Ethyl acetate and acetone washes precede recrystallization to eliminate lipophilic contaminants.
Yield Optimization:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Ethanol concentration | 70–80% | Maximizes crystal formation |
| Cooling rate | 0.5°C/min | Prevents amorphous precipitates |
| Solvent-to-solid ratio | 5:1 (v/w) | Balances solubility and recovery |
Synthetic Approaches
While extraction dominates industrial production, chemical synthesis routes exist. This compound’s aglycone, sophoretin, is glycosylated using protected glucose donors under Koenigs-Knorr conditions. However, synthetic yields (<40%) and complex protection-deprotection steps limit commercial viability compared to plant-based extraction.
Comparative Analysis of Methods
Efficiency and Scalability
化学反応の分析
反応の種類
ソフォリコシドは、以下を含むさまざまな化学反応を起こします。
一般的な試薬と条件
生成される主な生成物
ゲニステイン: ソフォリコシドの加水分解から生成される主な生成物.
科学的研究の応用
Cardiovascular Health
Mechanism of Action : Sophoricoside has been shown to ameliorate cardiac hypertrophy by activating the AMP-activated protein kinase (AMPK) pathway. In a study involving transverse aortic coarctation-induced heart dysfunction in mice, this compound treatment led to a significant reduction in cardiomyocyte hypertrophy and fibrosis. The protective effects were linked to the activation of the AMPK/mTORC1-autophagy cascade, which is crucial in cellular stress responses and metabolism .
Key Findings :
- Reduction in Heart Dysfunction : this compound significantly mitigated TAC-induced heart dysfunction and cardiomyocyte enlargement.
- Potential Therapeutic Use : The findings suggest that this compound could be a promising candidate for treating pathological cardiac hypertrophy and heart failure .
Osteoporosis Management
Anti-Osteoporotic Effects : this compound exhibits potential as an anti-osteoporotic agent. In a study using ovariectomized rats, which serve as a model for postmenopausal osteoporosis, this compound administration resulted in a dose-dependent increase in serum alkaline phosphatase and osteocalcin levels—biomarkers associated with bone formation. The compound also significantly decreased serum acid phosphatase levels, indicating reduced bone resorption .
Key Findings :
- Bone Density Improvement : Histological analysis showed that this compound treatment led to thicker bony trabeculae compared to untreated controls.
- Mechanism of Action : The osteoprotective effects may be attributed to either direct action or the hydrolysis product genistein formed during metabolism .
Anti-Inflammatory Properties
Atopic Dermatitis and Allergic Reactions : this compound has demonstrated efficacy in reducing symptoms of atopic dermatitis and other inflammatory conditions. In murine models, it significantly alleviated scratching behaviors induced by histamine and reduced inflammation associated with DNCB-induced atopic dermatitis .
Key Findings :
- Cytokine Production Inhibition : The compound inhibited the production of inflammatory cytokines and activated nuclear factor-κB (NF-κB) pathways, which are critical in mediating inflammatory responses .
- Potential for Broader Applications : These findings suggest that this compound could be beneficial in treating various allergic and inflammatory disorders.
Weight Management
Body Weight Reduction : Research indicates that this compound may aid in weight management by reducing body weight and fat accumulation. In studies involving high-fat diet-induced obesity models, administration of this compound resulted in significant reductions in body weight and adipocyte proliferation .
Key Findings :
- Efficacy Compared to Other Compounds : this compound was found to be more effective than structurally similar compounds in reducing body fat.
- Mechanism of Action : The exact mechanisms remain under investigation but may involve modulation of metabolic pathways related to fat storage and energy expenditure .
Summary Table of Applications
| Application Area | Key Findings | Mechanism of Action |
|---|---|---|
| Cardiovascular Health | Ameliorates cardiac hypertrophy | Activates AMPK/mTORC1-autophagy |
| Osteoporosis Management | Increases bone density and reduces resorption | Enhances osteogenic markers; possible genistein effect |
| Anti-inflammatory Effects | Reduces atopic dermatitis symptoms | Inhibits cytokine production; affects NF-κB activation |
| Weight Management | Reduces body weight and fat accumulation | Modulates metabolic pathways |
作用機序
類似の化合物との比較
類似の化合物
ゲニステイン: ソフォリコシドと同様の薬理学的特性を持つイソフラボンアグリコン.
ダイゼイン: 同様の生物学的活性を示す別のイソフラボン.
独自性
ソフォリコシドは、そのグリコシド構造が、その溶解性とバイオアベイラビリティに影響を与えるため、ユニークです。 アグリコンと異なり、ソフォリコシドは水溶性が高いため、さまざまな製薬製品に簡単に製剤化できます.
類似化合物との比較
Key Research Findings
- This compound vs. Genistein : In vivo studies show this compound’s anti-osteoporotic effects (30 mg/kg) match estradiol’s efficacy, while genistein requires higher doses .
- Synergy with Insulin : this compound enhances insulin-stimulated glucose uptake in C2C12 myotubes by 40% .
- Selectivity : Unlike genistein, this compound selectively antagonizes LXRβ (IC50 = 2.1 μM), reducing hepatic steatosis without affecting LXRα .
生物活性
Sophoricoside, a bioactive compound derived from Sophora japonica, has garnered attention in recent years for its diverse biological activities, including anti-inflammatory, antioxidant, estrogenic, and anti-diabetic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is an isoflavonoid glycoside that is metabolized into genistein in vivo, which is believed to be responsible for many of its pharmacological effects. The compound exhibits its activity through various mechanisms, including modulation of inflammatory pathways and metabolic processes.
Key Mechanisms:
- Inhibition of NF-κB Activation : this compound has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit in mast cells, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in response to stimuli like PMACI .
- AMPK Activation : It activates AMP-activated protein kinase (AMPK), which plays a crucial role in regulating lipid metabolism and glucose homeostasis. This activation leads to decreased lipogenesis and increased glucose uptake in hepatic and muscle cells .
- Enzyme Inhibition : this compound inhibits α-glucosidase and α-amylase activities, which are critical for carbohydrate digestion, thus contributing to its anti-diabetic effects .
Anti-inflammatory Effects
This compound's anti-inflammatory properties have been extensively studied. In vitro experiments demonstrated that it significantly downregulated the production of inflammatory cytokines in mast cells. The compound inhibited caspase-1 activation, which is pivotal in the inflammatory response .
Antioxidant Activity
Research indicates that this compound possesses antioxidant properties that help mitigate oxidative stress. This activity is essential for protecting cells from damage caused by free radicals .
Estrogenic Activity
In studies involving estrogen-dependent cell lines, this compound exhibited significant estrogenic activity, promoting cell proliferation and demonstrating potential applications in managing osteoporosis .
Metabolic Effects
This compound has been shown to modulate lipogenesis and enhance glucose consumption in HepG2 cells. The compound effectively reduced lipid accumulation by downregulating key transcription factors involved in lipid synthesis .
Case Studies
- Asthma Management : A study investigated the effects of this compound on allergic asthma models. It was found to significantly reduce IL-5 levels, suggesting its potential as a therapeutic agent for asthma management .
- Osteoporosis Treatment : In ovariectomized rats, this compound improved bone mechanical strength and increased osteogenic markers such as alkaline phosphatase (ALP) and osteocalcin (OCN), indicating its role in bone health maintenance .
Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anti-inflammatory | Decreased levels of TNF-α, IL-6, IL-8 | Inhibition of NF-κB activation |
| Antioxidant | Reduced oxidative stress | Scavenging free radicals |
| Estrogenic | Increased cell proliferation | Estrogen receptor activation |
| Lipid-lowering | Decreased lipid accumulation | AMPK activation |
Research Findings
- Inflammatory Cytokine Production : this compound inhibited TNF-α production by approximately 31% at a concentration of 50 µM in mast cells stimulated with PMACI .
- Glucose Uptake Enhancement : The compound increased glucose uptake in C2C12 myotubes, indicating its potential utility in managing diabetes .
- Inhibition of Digestive Enzymes : IC50 values for α-glucosidase were reported at 13.4 µM from S. cerevisiae, demonstrating potent enzyme inhibition capabilities .
Q & A
Q. What experimental models are commonly used to investigate Sophoricoside’s anti-inflammatory mechanisms?
this compound’s anti-inflammatory effects are typically studied using:
- In vitro models : Mast cells (e.g., PMACI-induced histamine release assays) at concentrations of 50 μM, showing ~30% inhibition of histamine and cytokines like TNF-α, IL-6, and IL-8 .
- In vivo models : Murine atopic dermatitis models, where oral administration (e.g., 1–16 mg/kg) reduces scratching behavior and improves skin pathology .
- Cell lines : Macrophages or neuronal cells to assess TLR4/NF-κB pathway modulation via Western blot or RT-PCR .
Q. How does this compound modulate lipid metabolism in hepatic cells?
In HepG2 cells, this compound (10 μM) suppresses lipogenesis by downregulating sterol regulatory element-binding proteins (SREBP-1a, SREBP-1c, SREBP-2), reducing expression of fatty acid synthase (FAS) and HMG-CoA reductase. This dual action decreases cholesterol and triglyceride synthesis .
Q. What methodologies are used to assess this compound’s neuroprotective effects?
- Cognitive function tests : Morris Water Maze (MWM) in neonatal rats exposed to isoflurane anesthesia, measuring escape latency and target quadrant time .
- Apoptosis assays : TUNEL staining to quantify neuronal apoptosis in hippocampal tissues .
- Inflammatory markers : ELISA for cytokines (IL-1β, IL-6, TNF-α) and Western blot for TLR4/NF-κB/PI3K pathway proteins .
Advanced Research Questions
Q. How can enzyme engineering enhance the biotransformation of this compound to genistein?
Immobilizing β-glucosidase on Al₂O₃ nanocrystals (Al₂O₃ NCs) increases enzymatic stability and conversion efficiency. Optimal conditions include:
- Substrate concentration : 2–5 mg/mL of this compound in leaf extracts .
- Enzyme loading : 2 mL (v/v) of immobilized β-glucosidase, achieving >70% conversion over 72 hours .
- pH regulation : Engineered cyclodextrin glycosyltransferases (CGTases) improve regioselectivity for glycosylation at specific pH ranges .
Q. What strategies resolve contradictions in this compound’s dose-dependent effects across studies?
Discrepancies often arise from:
- Model specificity : Anti-inflammatory effects at 50 μM in mast cells vs. neuroprotection at 8–16 mg/kg in rats .
- Pathway crosstalk : Dual modulation of PI3K/Akt (neuroprotection) and NF-κB (pro-inflammatory signaling) requires dose titration to balance therapeutic efficacy and toxicity .
- Pharmacokinetic variability : Differences in bioavailability between oral and intraperitoneal administration necessitate metabolite profiling .
Q. How does this compound interact with nuclear receptors to regulate metabolic pathways?
this compound acts as a selective LXRβ antagonist, reducing hepatic steatosis in mice by blocking SREBP-1c-mediated lipogenesis. Key experimental approaches include:
- Molecular docking : To predict binding affinity to LXRβ .
- Gene knockout models : LXRβ-deficient mice to validate target specificity .
- Transcriptomic analysis : RNA-seq of liver tissues to identify downstream lipid metabolism genes .
Methodological Notes
- Dosing considerations : In vivo studies require adjusting doses based on route (oral vs. intravenous) and species-specific metabolism .
- Analytical validation : Use HPLC or LC-MS to confirm this compound purity (>99%) and metabolite profiles .
- Ethical compliance : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
